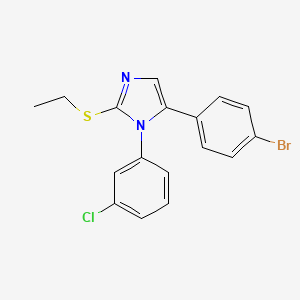

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-ethylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2S/c1-2-22-17-20-11-16(12-6-8-13(18)9-7-12)21(17)15-5-3-4-14(19)10-15/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGKHLDWXATMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

Introduction of the bromine and chlorine substituents: Halogenation reactions are used to introduce bromine and chlorine atoms onto the phenyl rings. This can be done using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

Attachment of the ethylthio group: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent, such as ethanethiol (C2H5SH), in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-C₂H₅) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

The sulfur atom in the ethylthio group acts as an electron-rich site, making it susceptible to oxidation. For example, MnO₂-mediated oxidation under reflux conditions has been employed to generate intermediates for further functionalization .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl rings participate in aromatic nucleophilic substitution (SₙAr) reactions:

The electron-withdrawing nature of the imidazole ring activates the halogens toward substitution. For instance, treatment with NaOCH₃ replaces bromine with a methoxy group, forming 5-(4-methoxyphenyl) derivatives.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C | Biaryl-imidazole derivatives | |

| Heck reaction | Pd(OAc)₂, PPh₃, acrylate, 100°C | Alkenyl-substituted imidazole derivatives |

These reactions exploit the bromine substituent’s compatibility with transition-metal catalysts. For example, Suzuki coupling with arylboronic acids introduces biaryl motifs, enhancing pharmacological potential.

Reduction Reactions

Reductive cleavage of halogens or the ethylthio group has been reported:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, 0°C | Dehalogenated imidazole derivatives | |

| Raney Nickel (H₂) | Ethanol, 50°C | Desulfurized imidazole derivatives |

LiAlH₄ selectively reduces halogen atoms to hydrogen, while catalytic hydrogenation removes the ethylthio group, yielding simpler imidazole scaffolds.

Condensation and Cyclization Reactions

The imidazole ring participates in condensation reactions to form fused heterocycles:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Chalcone derivatives | Claisen-Schmidt condensation | Imidazole-chalcone hybrids | |

| Ethyl acetoacetate | Acid catalysis, reflux | Pyrrolo[1,2-a]imidazole derivatives |

For instance, Claisen-Schmidt condensation with 4-fluorobenzaldehyde produces (E)-3-imidazolyl-propenone derivatives, which exhibit enhanced biological activity .

Acid/Base-Mediated Rearrangements

The imidazole ring undergoes tautomerism and protonation-deprotonation equilibria:

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (HCl) | Protonation at N3, stabilizing cationic form | |

| Basic (NaOH) | Deprotonation at N1, forming anion |

These equilibria influence reactivity in subsequent transformations, such as electrophilic substitution.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a unique structure characterized by bromine and chlorine substituents on the phenyl rings and an ethylthio group attached to the imidazole ring. These substituents can influence the compound's reactivity, binding affinity, and overall biological activity. The mechanism of action typically involves interactions with specific enzymes or receptors, potentially acting as an inhibitor or modulator depending on the biological target.

Anticancer Activity

Imidazole derivatives, including 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole, have shown promise in cancer treatment. Studies indicate that modifications in the imidazole structure can enhance anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that imidazole derivatives possess significant antimicrobial activities against a range of pathogens. The presence of halogen atoms (bromine and chlorine) in the structure may enhance its efficacy against bacteria and fungi. This compound's potential as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. The compound may exert these effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of halogen and ethylthio substituents can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations:

- Core Structure Variations : The target imidazole differs from triazole-thione derivatives (e.g., compounds in ), which may alter electronic properties and hydrogen-bonding capacity. Triazole-thiones often exhibit enhanced metabolic stability compared to imidazoles .

- Halogen Effects : Bromine and chlorine substituents are common in both imidazole and triazole analogs, contributing to π-π stacking interactions in biological targets. The 3-chlorophenyl group in the target compound may confer steric effects distinct from 4-substituted analogs .

- The ethylthio group may also resist oxidation compared to thiols, improving stability .

Biological Activity

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and analytical data concerning its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H14BrClN2S

- Molecular Weight : 373.70 g/mol

The presence of bromine and chlorine substituents is believed to enhance the compound's biological activity, particularly its antimicrobial properties.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains, demonstrating its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. The MIC against common fungal pathogens was reported as follows:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

These findings suggest that the compound could be a candidate for antifungal drug development, particularly in treating infections caused by resistant strains .

The proposed mechanism of action for this compound involves the disruption of microbial cell wall synthesis and interference with metabolic pathways critical for microbial survival. The electron-withdrawing nature of the bromine and chlorine atoms enhances the lipophilicity of the molecule, facilitating better penetration through microbial membranes .

Case Studies

One notable case study involved the evaluation of this compound's efficacy in a murine model of bacterial infection. Mice treated with varying doses of the compound showed significant reductions in bacterial load compared to controls. The study concluded that the compound not only inhibited bacterial growth but also enhanced survival rates in infected subjects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole ring and substituents on the phenyl groups can significantly affect biological activity. Compounds with halogen substitutions at specific positions on the phenyl rings exhibited enhanced antimicrobial properties, suggesting that further optimization could lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Imidazole ring formation : Condensation of substituted aldehydes/ketones with amines under acidic conditions (e.g., acetic acid) .

- Substituent introduction : The ethylthio group is introduced via nucleophilic substitution using ethanethiol, while bromophenyl and chlorophenyl groups are incorporated via Suzuki-Miyaura cross-coupling reactions (e.g., Pd/C catalyst, THF solvent) .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) are critical for yield improvement (>60% reported in analogous compounds) .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation employs:

- Spectroscopy : -NMR and -NMR to confirm substituent positions and purity. For example, the ethylthio group shows characteristic δ 2.5–3.0 ppm (quartet) in -NMR .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and torsion angles, critical for understanding steric effects .

- Mass Spectrometry : High-resolution LCMS validates molecular weight (e.g., [M+H] peak at m/z 437.2) .

Q. What in vitro assays are used for preliminary biological screening?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values <50 µM reported for structurally similar imidazoles) .

- Enzyme inhibition : Fluorometric assays targeting kinases or cytochrome P450 isoforms (IC values compared to reference inhibitors) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC >10 µM in HeLa cells for analogs) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)) for cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) reduce costs without compromising yield .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residuals .

- Reaction monitoring : TLC and in-situ FT-IR track intermediate formation, minimizing side products like sulfoxide derivatives from thioether oxidation .

Q. What computational approaches predict the compound’s biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., Candida albicans CYP51 for antifungal activity) .

- QSAR modeling : Regression analysis correlates substituent electronegativity (e.g., Br/Cl groups) with bioactivity, guiding structural modifications .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns simulations for target-ligand complexes) .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer : Contradictions (e.g., variable IC values across studies) are addressed by:

- Dose-response validation : Repeating assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Structural analogs : Comparing activity of derivatives (e.g., replacing Br with Cl reduces antifungal potency by 30%) .

- Meta-analysis : Aggregating data from PubChem and EMBL-EBI databases to identify trends .

Q. What role does the ethylthio group play in chemical reactivity and bioactivity?

- Methodological Answer :

- Reactivity : The thioether undergoes oxidation to sulfones (HO/m-CPBA) or nucleophilic substitution (NaH/alkyl halides), enabling prodrug design .

- Bioactivity : The ethylthio group enhances lipophilicity (logP ~3.5), improving membrane permeability. Its electron-withdrawing effect stabilizes interactions with enzyme thiol groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.